2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol
Description
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 3 and a phenol moiety at position 2. The phenol group confers acidity (pKa ~10) due to the hydroxyl proton, while the cyclopropyl substituent introduces steric and electronic effects that influence conformational stability and hydrophobic interactions.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C11H11N3O/c15-9-4-2-1-3-8(9)11-12-10(13-14-11)7-5-6-7/h1-4,7,15H,5-6H2,(H,12,13,14) |
InChI Key |
UDDJTFKPIIHCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol typically involves the formation of the triazole ring followed by the introduction of the phenol and cyclopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones can be used to form the triazole ring . The reaction conditions often include the use of methanol as a solvent and acid catalysis to enhance the reactivity of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form different hydrogenated products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce various halogenated or nitrated phenols.
Scientific Research Applications
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking their function . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
The following analysis compares 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Variations
Key Compounds :
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine (CAS 1193388-42-9): Substituents: Methyl group at benzene para-position, aniline (-NH₂) instead of phenol (-OH). The methyl group enhances lipophilicity (logP increase ~0.5) .
2-[(3-Methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol: Substituents: Methoxy-phenol linked via methylene to a methyl-triazole. The methyl-triazole reduces steric bulk compared to cyclopropyl, favoring planar conformations .
5-[3-(4-Chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazol-1-yl]methyl-4-(4-chlorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione :
- Substituents : Chlorophenyl groups and thione moiety.
- Impact : Chlorine atoms enhance electronegativity and binding affinity to hydrophobic pockets (e.g., in enzymes). Thione improves metal-chelation capacity .
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline (CAS 867329-98-4): Substituents: Aniline (-NH₂) replaces phenol (-OH).
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | logP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol | C₁₁H₁₀N₃O | 200.22 | Phenol, cyclopropyl-triazole | 2.1 | 0.8 (water) |
| 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine | C₁₂H₁₃N₄ | 219.26 | Aniline, methyl | 2.6 | 0.3 (water) |
| 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol | C₁₀H₁₀N₃O₂ | 205.20 | Methoxy-phenol, methyl-triazole | 1.8 | 1.2 (water) |
| 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline | C₁₀H₁₁N₄ | 187.22 | Aniline, cyclopropyl-triazole | 2.3 | 0.5 (water) |
*Predicted using QSPR models.
Biological Activity
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the incorporation of the cyclopropyl group and the triazole moiety, suggest a variety of interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol is , with a molecular weight of approximately 202.22 g/mol. The presence of the cyclopropyl ring contributes to its unique steric and electronic properties, while the triazole and phenolic components may enhance its reactivity and biological efficacy.
Antifungal and Anticancer Properties
The triazole moiety is well-known for its antifungal properties, particularly in inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. Studies have indicated that derivatives of triazoles exhibit significant antifungal activity against various strains, suggesting that 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol may possess similar effects.
In addition to antifungal activity, this compound has shown promising anticancer properties. Research indicates that compounds with triazole structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and cytochrome c release . For instance, derivatives similar to 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol have demonstrated the ability to inhibit cell proliferation in various human tumor cell lines.
Enzyme Inhibition
Preliminary studies suggest that 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol may act as an enzyme inhibitor. Specifically, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The phenolic component is known to contribute antioxidant properties that may further enhance its protective effects against oxidative stress-related diseases .
The mechanisms by which 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol exerts its biological effects are multifaceted:
- Caspase Activation : Studies have shown that related compounds can activate caspases, leading to apoptosis in cancer cells .
- Cytochrome c Release : Induction of cytochrome c release from mitochondria is a critical step in the intrinsic apoptotic pathway. Compounds with similar structures have been reported to significantly downregulate cytochrome c levels in treated cells .
- Antioxidant Activity : The phenolic structure contributes to scavenging free radicals and reducing oxidative stress, which is beneficial in various pathological conditions.
Comparative Analysis with Related Compounds
To better understand the potential of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol, a comparison with structurally related compounds can provide insight into its unique biological profile.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Cyclopropyl)-1H-pyrazole | Pyrazole instead of triazole | Exhibits different biological activities |
| 4-(3-Methylcyclopropyl)-2-methoxyphenol | Methylcyclopropyl group | May show enhanced lipophilicity |
| 5-(Cyclopropyl)-1H-benzimidazole | Benzimidazole core | Potentially different pharmacological profile |
| 2-Methoxyphenol | Simple phenolic structure | Lacks triazole or cyclopropyl features |
This table illustrates how variations in structure can lead to differing biological activities among compounds sharing similar functional groups.
Case Studies
Several case studies have highlighted the efficacy of triazole-containing compounds in clinical settings:
- Anticancer Efficacy : A study involving a series of triazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways .
- Antifungal Activity : In vitro testing revealed that certain triazole derivatives effectively inhibited Candida species growth, showcasing their potential as antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
